
N1-(2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide, also known as CMOMOE, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent.
Scientific Research Applications
Synthesis and Chemical Properties
- A novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, closely related to the compound of interest, has been developed. This method is high yielding and simplifies the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Molecular Structure Analysis
- The crystal structure of a closely related compound, N-(2-morpholinoethyl)-2-oximato-1-phenylpropan-1-iminechloropalladium(II), was determined, revealing the coordination of palladium through various nitrogen atoms. This study contributes to understanding the structural properties of similar compounds (Akinade et al., 1986).
Potential Biological Activity
- A study on 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones, structurally related to the compound , showed significant antiproliferative activity against various human cancer cell lines, indicating potential applications in cancer research (Liu et al., 2018).
Insecticidal Properties
- Pyridine derivatives, similar in structure to the compound, demonstrated significant insecticidal activity against cowpea aphid, suggesting potential applications in pest control (Bakhite et al., 2014).
Interaction with DNA
- Binuclear copper(II) complexes, including compounds structurally similar to the one of interest, showed potent anticancer activities and interacted with DNA through intercalation. This suggests potential applications in studying DNA interactions and cancer treatment (Li et al., 2012).
Mechanofluorochromic Properties
- 3-Aryl-2-cyano acrylamide derivatives, closely related structurally, exhibited distinct optical properties influenced by their stacking mode, indicating potential applications in materials science and molecular engineering (Song et al., 2015).
Nursing Applications
- A new heterocycle compound related in structure was synthesized and examined for its application in treating children's bronchial pneumonia. This suggests the potential of similar compounds in medical applications and drug development (Ding & Zhong, 2022).
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been involved in catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This suggests that the compound might interact with its targets in a similar manner, but further investigation is needed to confirm this.
Biochemical Pathways
Related compounds have been used in formal anti-markovnikov alkene hydromethylation , which suggests that this compound might have a role in similar biochemical pathways.
Result of Action
Related compounds have been used in the synthesis of various complex molecules , suggesting that this compound might have similar capabilities.
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-29-18-8-6-16(7-9-18)20(26-10-12-30-13-11-26)15-24-21(27)22(28)25-19-5-3-2-4-17(19)14-23/h2-9,20H,10-13,15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXXYKUVBQBOGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2356114.png)
![N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356115.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B2356117.png)
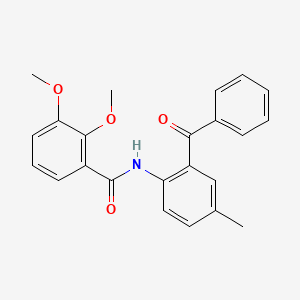
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2356120.png)
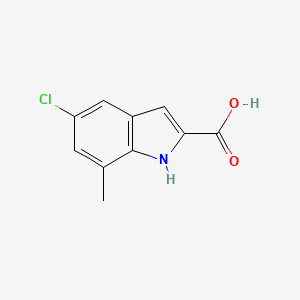

![1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2356125.png)
![N-(2-Ethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2356129.png)
![Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2356130.png)
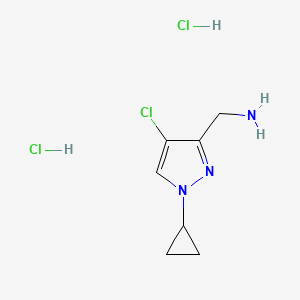
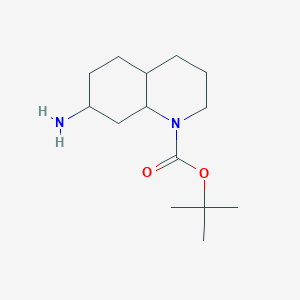
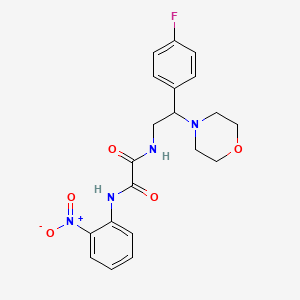
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2356134.png)